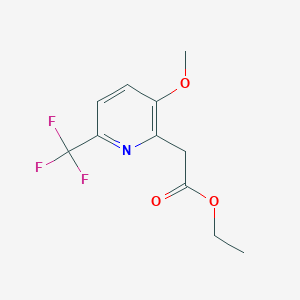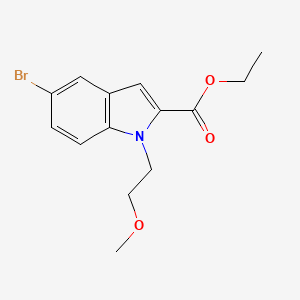
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester (5-Br-MECE) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE) and has been used to study the physiological and biochemical effects of this enzyme in a variety of organisms. 5-Br-MECE is also used as a tool for studying the mechanism of action of AChE inhibitors and as a tool for designing new inhibitors.
Scientific Research Applications
Synthesis Processes
- Improved Synthesis of Arbidol Hydrochloride : This compound is a key intermediate in the synthesis of Arbidol Hydrochloride, an antiviral drug. Optimized reaction conditions have been developed to enhance its synthesis yield (Wang Yu-ling, 2011).
- 6-Bromo-2-Bromomethyl-5-Hydroxy-1-Methyl-Indole-3-Carboxylic Acid Ethyl Ester Synthesis Technology : This research explored optimal synthesis process parameters for a similar compound, emphasizing the importance of precise reaction conditions for efficient production (Huang Bi-rong, 2013).
Brominated Tryptophan Derivatives
- Brominated Tryptophan Alkaloids from Thorectidae Sponges : Brominated derivatives of tryptophan, such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from marine sponges, indicating their potential in natural product chemistry and bioactive compound research (Segraves & Crews, 2005).
Applications in Medicinal Chemistry
- Synthesis of Arbidol Mannich Reaction : Used as a raw material in the Mannich reaction of Arbidol hydrochloride, demonstrating its application in the pharmaceutical industry (Liu Zong-lin, 2013).
- Antiviral Activities of Derivatives : Derivatives of a similar compound have shown promising antiviral activities against human influenza and respiratory syncytial virus, indicating its potential in antiviral drug development (Wang Dun, 2003).
Exploration of Chemical Properties
- Synthesis of 5-Bromo-5′-Bromomethylpyrromethenes : Demonstrates the versatility of brominated compounds in synthesizing complex structures with potential applications in various chemical industries (Rowold & MacDonald, 1978).
Antimicrobial Applications
- Antimicrobial Activity of Indole Derivatives : Some derivatives show significant antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Ashok et al., 2015).
properties
IUPAC Name |
ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXKQZQKVTGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



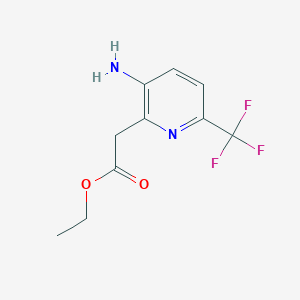
![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
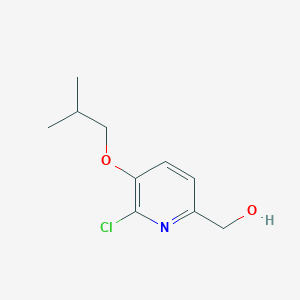
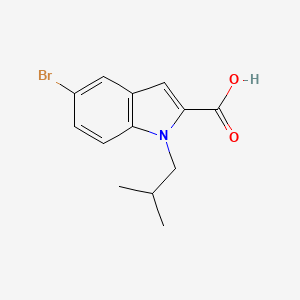
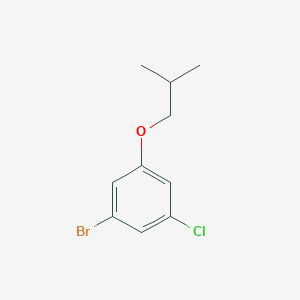
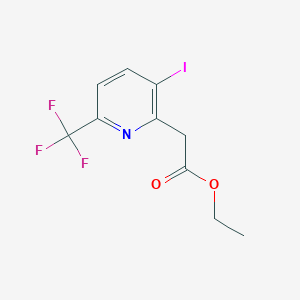
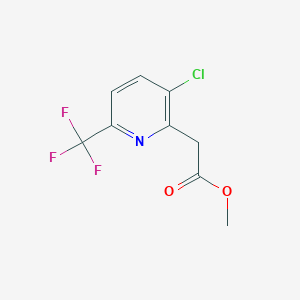
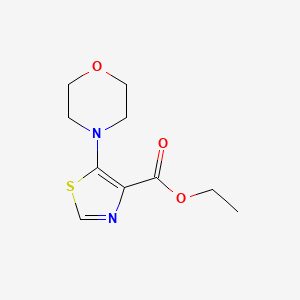
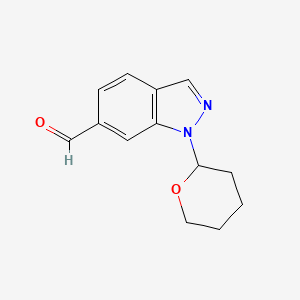
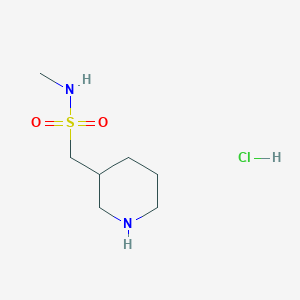
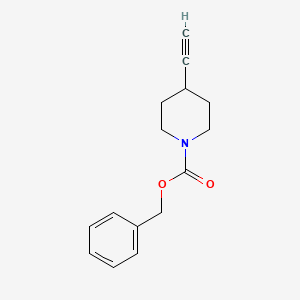
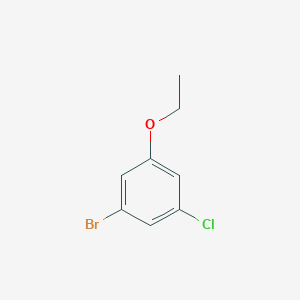
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
